molecular formula C10H7BrClN3O2 B365897 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole CAS No. 957265-98-4

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole

Cat. No.: B365897
CAS No.: 957265-98-4
M. Wt: 316.54g/mol
InChI Key: ZARVXIBJLQFMBQ-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with bromobenzyl, chloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloropyrazole, followed by bromination and subsequent benzylation with 4-bromobenzyl chloride . The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-bromobenzyl)-4-chloro-3-amino-1H-pyrazole .

Scientific Research Applications

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromobenzyl and chloro groups may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromobenzyl, chloro, and nitro groups on the pyrazole ring makes it a versatile compound for various applications .

Biological Activity

1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring with various substituents, including bromobenzyl, chloro, and nitro groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from scientific literature, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrClN2O2\text{C}_{10}\text{H}_8\text{BrClN}_2\text{O}_2

This compound features a pyrazole core, which is known for its diverse biological activities. The presence of the nitro group is particularly significant as it can be reduced to form reactive intermediates that may interact with cellular components.

The biological activity of this compound is thought to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can be converted into an amine, which may enhance the compound's reactivity and interaction with biological targets.
  • Substitution Reactions : The bromine and chlorine substituents can undergo nucleophilic substitution, potentially altering the compound's biological profile.
  • Binding Affinity : The structural features contribute to the binding affinity for various proteins involved in disease pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
HT-29 (Colon)6.43
PC-3 (Prostate)9.83

These values suggest that the compound has a comparable efficacy to established chemotherapeutics like Doxorubicin, which has an IC50 of 2.24 µM against HT-29 cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In comparative studies, it showed effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Pseudomonas aeruginosa50

These results highlight the potential of this compound as an antimicrobial agent .

Study on Anticancer Mechanisms

In a detailed investigation into its anticancer mechanisms, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cancer cells, indicating a potential mechanism for inducing apoptosis. Additionally, the compound was shown to alter the Bax/Bcl-2 ratio, promoting cell death in cancerous cells .

Synergistic Effects with Other Compounds

A study explored the synergistic effects of combining this compound with other anticancer agents. Results indicated enhanced cytotoxicity when used in conjunction with certain flavonoid derivatives, suggesting a potential avenue for combination therapies in cancer treatment .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-chloro-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVXIBJLQFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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